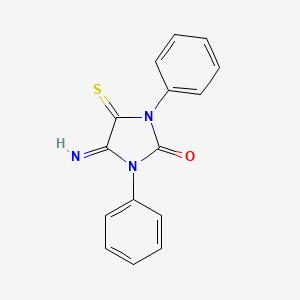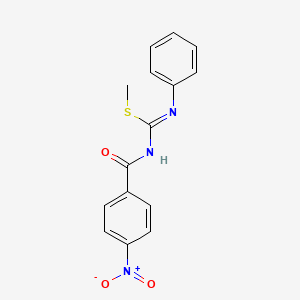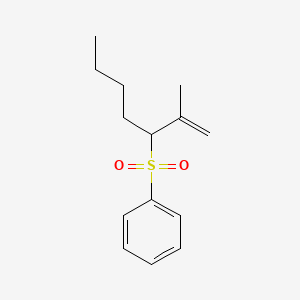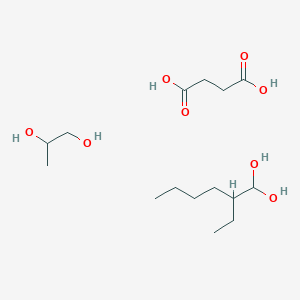
1,5-Naphthalenedisulfonicacid, 3-isothiocyanato-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Naphthalenedisulfonicacid, 3-isothiocyanato- is a chemical compound with the molecular formula C10H6(SO3H)2NCS. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two sulfonic acid groups and an isothiocyanate group attached to a naphthalene ring, making it a versatile molecule for chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Naphthalenedisulfonicacid, 3-isothiocyanato- typically involves the sulfonation of naphthalene followed by the introduction of the isothiocyanate group. The process begins with the sulfonation of naphthalene using sulfuric acid to produce 1,5-naphthalenedisulfonic acid. This intermediate is then reacted with thiophosgene (CSCl2) under controlled conditions to introduce the isothiocyanate group, resulting in the formation of 1,5-Naphthalenedisulfonicacid, 3-isothiocyanato-.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.
化学反応の分析
Types of Reactions
1,5-Naphthalenedisulfonicacid, 3-isothiocyanato- undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the isothiocyanate group.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonic acid groups.
Condensation Reactions: The compound can participate in condensation reactions with other molecules, forming larger and more complex structures.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Reaction Conditions: Reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include substituted amines, alcohols, or thiols.
Oxidation Products: Oxidation of the sulfonic acid groups can lead to the formation of sulfonates or sulfones.
Condensation Products:
科学的研究の応用
1,5-Naphthalenedisulfonicacid, 3-isothiocyanato- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the labeling and detection of biomolecules due to its reactive isothiocyanate group.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,5-Naphthalenedisulfonicacid, 3-isothiocyanato- involves the reactivity of its isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids, leading to the modification of their structure and function. The sulfonic acid groups enhance the solubility and stability of the compound, making it suitable for various applications.
類似化合物との比較
Similar Compounds
1,5-Naphthalenedisulfonic acid: Lacks the isothiocyanate group but shares similar sulfonic acid groups.
2,6-Naphthalenedisulfonic acid: Similar structure but with sulfonic acid groups at different positions.
1,3,6,7-Naphthalenetrisulfonic acid: Contains three sulfonic acid groups, offering different reactivity and applications.
Uniqueness
1,5-Naphthalenedisulfonicacid, 3-isothiocyanato- is unique due to the presence of both sulfonic acid and isothiocyanate groups. This combination provides a versatile platform for chemical modifications and applications in various fields, making it a valuable compound for scientific research and industrial use.
特性
CAS番号 |
74220-99-8 |
|---|---|
分子式 |
C11H7NO6S3 |
分子量 |
345.4 g/mol |
IUPAC名 |
3-isothiocyanatonaphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/C11H7NO6S3/c13-20(14,15)10-3-1-2-8-9(10)4-7(12-6-19)5-11(8)21(16,17)18/h1-5H,(H,13,14,15)(H,16,17,18) |
InChIキー |
VBNBCMZEYBETOG-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C(C=C2S(=O)(=O)O)N=C=S)C(=C1)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cycloheptanone, 2,7-bis[(4-chlorophenyl)methylene]-](/img/structure/B14456708.png)
![N'-[3-(Benzyloxy)phenyl]-N-methoxy-N-methylurea](/img/structure/B14456717.png)












